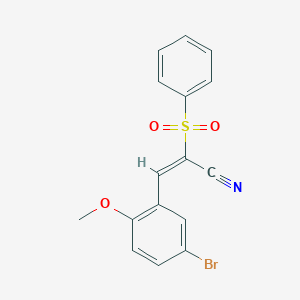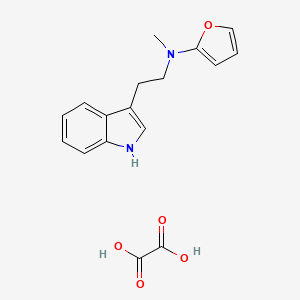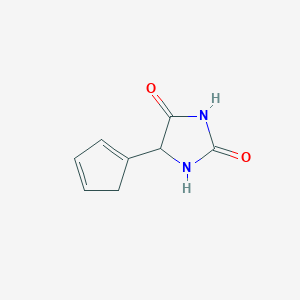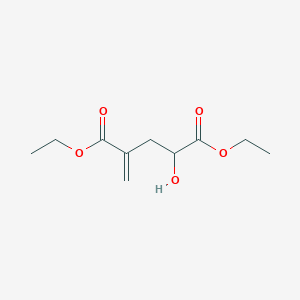
(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is an organic compound with a complex structure that includes a bromine atom, a methoxy group, a phenylsulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and phenylsulfonylacetonitrile.
Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the active methylene group of phenylsulfonylacetonitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., tetrahydrofuran).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: 3-(5-AMINO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Reduction: 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENAMINE
Oxidation: 3-(5-BROMO-2-HYDROXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Scientific Research Applications
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Agents: It may target specific molecular pathways involved in inflammation or cancer, leading to the suppression of these processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-CHLORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- 3-(5-FLUORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- 3-(5-IODO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Uniqueness
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C16H12BrNO3S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10+ |
InChI Key |
UVVGEJYJPCIPMZ-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B12823859.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)




